molecular formula C17H16BrNO6 B302940 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid

2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B302940
M. Wt: 410.2 g/mol
InChI Key: CLFKDYIVTZCFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid, also known as BMD, is a chemical compound that has been widely researched for its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer growth and inflammation. 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has been found to inhibit the activity of several enzymes involved in cancer growth, including topoisomerase II and protein kinase C. 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has also been found to inhibit the activity of several inflammatory cytokines, including TNF-α and IL-6.
Biochemical and Physiological Effects
2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth, protection of neurons from oxidative stress, and reduction of inflammation. 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has also been found to have antioxidant effects, reducing the levels of reactive oxygen species in cells. Additionally, 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has been found to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has several advantages for lab experiments, including its ability to inhibit cancer cell growth and reduce inflammation. 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several potential future directions for research on 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid. One area of research could focus on the development of more efficient synthesis methods for 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid, which could make it more accessible for research. Another area of research could focus on the development of more water-soluble forms of 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid, which could expand its potential applications. Additionally, further research could be conducted to better understand the mechanism of action of 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid and its potential applications in other fields, such as cardiovascular disease and diabetes.

Synthesis Methods

2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid can be synthesized through several methods, including the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form 5-bromo-2-methoxybenzoyl chloride, followed by the reaction of the resulting compound with 4,5-dimethoxyaniline to form 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid. Another method involves the reaction of 5-bromo-2-methoxybenzoic acid with phosphorus oxychloride to form 5-bromo-2-methoxybenzoyl chloride, which is then reacted with 4,5-dimethoxyaniline to form 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid.

Scientific Research Applications

2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has been found to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation. Additionally, 2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid has been found to have anti-inflammatory effects, reducing inflammation in various animal models.

properties

Product Name

2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid

Molecular Formula

C17H16BrNO6

Molecular Weight

410.2 g/mol

IUPAC Name

2-[(5-bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C17H16BrNO6/c1-23-13-5-4-9(18)6-11(13)16(20)19-12-8-15(25-3)14(24-2)7-10(12)17(21)22/h4-8H,1-3H3,(H,19,20)(H,21,22)

InChI Key

CLFKDYIVTZCFJU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.